Structural Saturation vs. Unsaturation: Impact on Conformational Rigidity for Fragment-Based Drug Design
CAS 949100-19-0 is the fully saturated hexahydro analog of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core. The saturated scaffold has two additional sp3-hybridized carbons, resulting in 6 stereocenters for the racemate and a 100% sp3 fraction. This contrasts with the unsaturated dihydro core's 4 sp2 centers, which confer greater planarity and a 50% sp3 fraction. This structural difference is critical in fragment-based drug design, where the saturated scaffold offers greater three-dimensionality, potentially leading to improved selectivity and more favorable intellectual property positioning [1][2].
| Evidence Dimension | sp3 carbon fraction / conformational rigidity |
|---|---|
| Target Compound Data | Fraction of sp3-hybridized carbons (Fsp3) = 1.0 (100%); 6 stereocenters (as the racemate) |
| Comparator Or Baseline | 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core: Fsp3 = 0.5 (50%); fewer stereocenters |
| Quantified Difference | 100% increase in Fsp3 fraction (1.0 vs. 0.5) |
| Conditions | Scaffold-level comparison based on chemical structure; no specific biological assay context |
Why This Matters
A higher Fsp3 is associated with increased molecular complexity and a higher probability of clinical success in drug discovery, making the saturated scaffold a more valuable starting point for lead generation.
- [1] Vitae Pharmaceuticals. (2015). Retinoid-related orphan receptor gamma t (RORγt) inhibitors. Patent WO2015116904. Describes 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core. View Source
- [2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. View Source
